4-[(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide
CAS No.: 422292-86-2
Cat. No.: VC5518571
Molecular Formula: C28H34N4O4S
Molecular Weight: 522.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422292-86-2 |
|---|---|
| Molecular Formula | C28H34N4O4S |
| Molecular Weight | 522.66 |
| IUPAC Name | 4-[[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C28H34N4O4S/c33-25(30-21-6-1-2-7-21)18-37-28-31-24-10-4-3-9-23(24)27(35)32(28)17-19-11-13-20(14-12-19)26(34)29-16-22-8-5-15-36-22/h3-5,8-10,15,19-21H,1-2,6-7,11-14,16-18H2,(H,29,34)(H,30,33) |
| Standard InChI Key | WLXWZQDTEDEWEM-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s structure integrates three primary motifs:
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A 3,4-dihydroquinazolin-4-one core, which confers rigidity and hydrogen-bonding capacity through its carbonyl and nitrogen moieties .
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A cyclopentylcarbamoyl-methylsulfanyl side chain at position 2 of the quinazolinone, introducing hydrophobic character and potential enzyme-binding interactions.
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An N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide group at position 4, contributing steric bulk and aromatic π-system interactions .
The IUPAC name systematically describes these components:
4-[[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide .
Structural Identifiers
Synthesis and Manufacturing
Synthetic Route
While explicit details remain proprietary, the synthesis likely follows a multi-step sequence common to quinazoline derivatives:
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Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea analogues.
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Sulfanyl Side Chain Introduction: Thioether linkage via nucleophilic substitution between a 2-mercaptoquinazolinone intermediate and a bromoacetylcyclopentylcarbamide precursor.
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Carboxamide Coupling: Amide bond formation between the cyclohexanecarboxylic acid derivative and furfurylamine using coupling agents like HATU or EDCI .
Reaction monitoring typically employs chromatographic techniques (TLC, HPLC), though yield and purity data remain unreported in public domains.
Physicochemical Properties
Key Parameters
The compound’s hydrophobicity (predicted logP >3) and moderate polar surface area suggest limited membrane permeability but potential for target engagement in hydrophobic binding pockets .
Future Research Directions
Priority Investigations
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ADMET Profiling: Systematic assessment of absorption, metabolism, and hERG channel interactions.
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Target Deconvolution: High-throughput screening against kinase panels and viral targets.
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Synthetic Optimization: Deuterium incorporation or prodrug strategies to improve solubility.
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